molecular formula C20H21NO3 B214454 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214454
M. Wt: 323.4 g/mol
InChI Key: ACVUNIAZKVWVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII works by binding to the ATP-binding site of 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one, thereby inhibiting its activity. 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one is involved in the regulation of many cellular processes, including the Wnt signaling pathway, which is important for cell proliferation and differentiation. Inhibition of 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one by 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII leads to the activation of the Wnt signaling pathway, which can promote cell survival and differentiation.
Biochemical and Physiological Effects:
3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII has been shown to have a number of biochemical and physiological effects. It has been shown to increase cell survival and decrease apoptosis in various cell types, including neurons and cancer cells. In addition, 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII in lab experiments is its potency and selectivity for 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one. This allows for precise modulation of 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one activity without affecting other signaling pathways. One limitation of using 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII is its potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in cancer therapy, as 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one has been implicated in the regulation of cell proliferation and apoptosis in cancer cells. Finally, further studies are needed to determine the long-term safety and efficacy of 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII in animal models and humans.

Synthesis Methods

The synthesis of 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII has been described in the literature. The method involves the reaction of 2-amino-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one with 3-bromo-4-hydroxybenzaldehyde in the presence of a base. The resulting product is then deprotected to give the final compound.

Scientific Research Applications

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one activity in a dose-dependent manner, leading to increased cell survival and decreased apoptosis in various cell types. In addition, 3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one inhibitor VIII has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-propylindol-2-one

InChI

InChI=1S/C20H21NO3/c1-3-13-21-17-12-8-7-11-16(17)20(24,19(21)23)14(2)18(22)15-9-5-4-6-10-15/h4-12,14,24H,3,13H2,1-2H3

InChI Key

ACVUNIAZKVWVRX-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(C(C)C(=O)C3=CC=CC=C3)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(C(C)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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